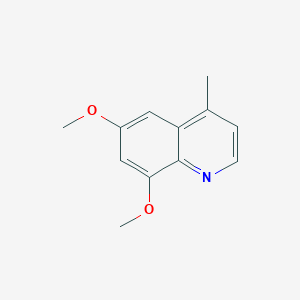
1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン
説明
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a type of heterocyclic compound . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .
Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six isomeric naphthyridines exist currently .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine include a melting point of 155-158 °C and a density of 1.068±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
抗癌作用
1,6-ナフチリジンは、"1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン" を含み、抗癌剤、抗ヒト免疫不全ウイルス (HIV) 剤、抗菌剤、鎮痛剤、抗炎症剤、抗酸化剤など、様々な用途を持つことが知られています。 . 特に、1,6-ナフチリジンの異なる癌細胞株に対する抗癌活性の徹底的な研究が行われています。 .
抗HIV作用
上記のように、1,6-ナフチリジンは抗HIV作用を持つことも知られています。 . これは、"1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン" が、HIV の新しい治療法の開発に利用できる可能性を示唆しています。
抗菌作用
1,6-ナフチリジンの抗菌作用は、"1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン" が、新しい抗菌剤の開発に利用できる可能性を示唆しています。 .
鎮痛作用
1,6-ナフチリジンは、鎮痛作用を持つことも知られています。 . これは、"1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン" が、新しい鎮痛剤の開発に利用できる可能性を示唆しています。
抗炎症作用
1,6-ナフチリジンの抗炎症作用は、"1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン" が、新しい抗炎症薬の開発に利用できる可能性を示唆しています。 .
抗酸化作用
1,6-ナフチリジンは、抗酸化作用を持つことも知られています。 . これは、"1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン" が、新しい抗酸化サプリメントの開発に利用できる可能性を示唆しています。
触媒活性の向上
“1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン” は、立体配座固定により、4-(ジアルキルアミノ)ピリジンのアセチル化に対する触媒活性を向上させるために使用されます。 .
キノリジジノンカルボン酸選択的M1アロステリックモジュレーターの合成
“1,2,3,4-テトラヒドロ-1,6-ナフチリジン-8-アミン” は、キノリジジノンカルボン酸選択的M1アロステリックモジュレーターの合成に使用されます。 .
作用機序
Target of Action
It is known that this compound is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation .
Mode of Action
It is known to interact with its targets to enhance their catalytic activity, particularly in the process of acetylation
Biochemical Pathways
It is known that the compound plays a role in the acetylation process , which is a key biochemical pathway involved in protein modification and regulation. The downstream effects of this pathway modulation would depend on the specific proteins being acetylated.
Result of Action
Given its role in enhancing the catalytic activity of certain compounds , it can be inferred that it may modulate cellular processes involving these compounds.
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine interacts with sex hormone regulatory agents, anti-HIV agents, and anti-cancer agents through specific and differential functionalization of its core structure . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it enhances the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune response.
Temporal Effects in Laboratory Settings
The temporal effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to increased biological activity . At very high doses, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, lipid metabolism, and amino acid synthesis . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can modulate the activity of enzymes involved in detoxification processes, enhancing the body’s ability to eliminate harmful substances.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to accumulate in specific tissues . Additionally, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound in target tissues are crucial for its biological activity.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.
特性
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYWOLHBXVMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)







![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)



